molecular formula C5H6F3NO B1296632 N-Allyl-2,2,2-trifluoroacetamide CAS No. 383-65-3

N-Allyl-2,2,2-trifluoroacetamide

Cat. No. B1296632
CAS RN: 383-65-3
M. Wt: 153.1 g/mol
InChI Key: UFPBWCBCUAYIIW-UHFFFAOYSA-N
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Description

N-Allyl-2,2,2-trifluoroacetamide is an organic building block used in chemical synthesis . It is also used in a convenient alternative to the Gabriel synthesis of primary amines from halides by N-alkylation followed by cleavage of the readily-hydrolyzed trifluoroacetyl group and for improved N-alkylation under phase-transfer conditions allowing successive alkylation with different alkyl groups .


Synthesis Analysis

N-Allyl-2,2,2-trifluoroacetamide is synthesized using silica immobilized Hoveyda-Grubbs type catalysts to facilitate the ring-closing metathesis of (-)-β-citronellene .


Molecular Structure Analysis

The molecular structure of N-Allyl-2,2,2-trifluoroacetamide contains a total of 15 bonds; 9 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 secondary amide(s) (aliphatic) .


Chemical Reactions Analysis

N-Allyl-2,2,2-trifluoroacetamide is used in chemical synthesis, particularly in the ring-closing metathesis of (-)-β-citronellene .


Physical And Chemical Properties Analysis

N-Allyl-2,2,2-trifluoroacetamide has a boiling point of 139-140 °C, a density of 1.191, and a flash point of 48 °C . It should be stored at 2-8°C . The pKa is predicted to be 11.10±0.46 .

Scientific Research Applications

Catalytic Asymmetric Rearrangement

N-Allyl-2,2,2-trifluoroacetamide is used in catalytic asymmetric rearrangement processes. It serves as a substrate in the palladium-catalyzed allylic imidate rearrangement. This process is significant for converting prochiral allylic alcohols into chiral allylic amines of high enantiopurity. The resultant allylic trifluoroacetamides can be deprotected to yield chiral nonracemic allylic amines, which are valuable in various synthetic applications (Overman et al., 2003).

Selective Cleavage and Synthesis of Secondary Amines

The compound is instrumental in the selective cleavage of certain bonds in organic compounds. For instance, it's used in the TFAA-treatment of tertiary 2,4-dimethoxybenzylamines, leading to highly selective cleavage and facilitating the synthesis of corresponding secondary amines. This selective cleavage is a critical step in organic synthesis, especially in the creation of complex organic molecules (Nussbaumer et al., 1991).

Safety And Hazards

N-Allyl-2,2,2-trifluoroacetamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for N-Allyl-2,2,2-trifluoroacetamide are not mentioned in the search results, it is used as an organic building block in chemical synthesis, suggesting its potential for creating new compounds .

properties

IUPAC Name

2,2,2-trifluoro-N-prop-2-enylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO/c1-2-3-9-4(10)5(6,7)8/h2H,1,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPBWCBCUAYIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339770
Record name N-Allyl-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyl-2,2,2-trifluoroacetamide

CAS RN

383-65-3
Record name N-Allyl-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an ice-cold solution of ethyl trifluoroacetate (15 mL, 142.2 mmol) in THF (40 mL) was added allylamine (12 mL, 57.1 mmol). The reaction was allowed to warm to room temperature then stirred for 55 min. After the mixture was concentrated under reduced pressure, the residue was dried under vacuum to give acetamide 30. Yield (18.79 g, 98%): 1H NMR (400 MHz, CDCl3) δ 6.46 (br s, 1H), 5.79-5.89 (m, 1H), 5.23-5.29 (m, 2H), 3.98 (t, J=5.6 Hz, 2H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyltrifluoroacetate (14.2 grams, 100 mmol) was added to a solution of allylamine (4.05 grams, 6 ml, 80 mmol) and N,N-diisopropylethyl amine (10.32 grams 7.3 ml, 80 mmol) in methanol (30 ml). The reaction mixture was stirred at room temperature for 15 hours. The solvent was thereafter removed under reduced pressure and the product (see, Compound 1 in Scheme 1 below) was extracted with ethyl acetate.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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